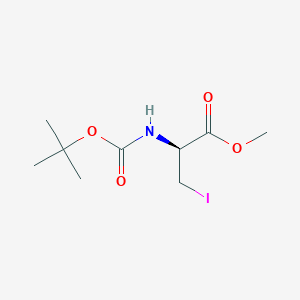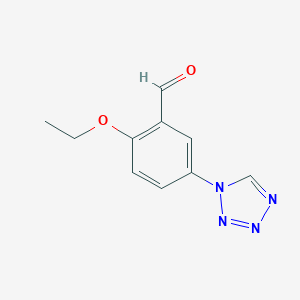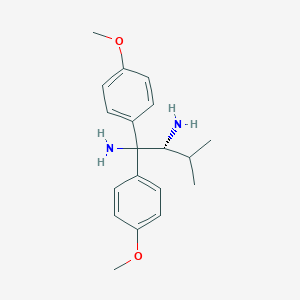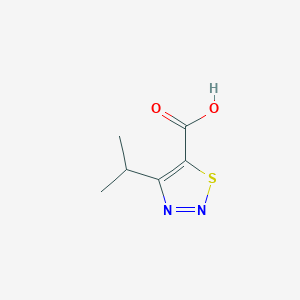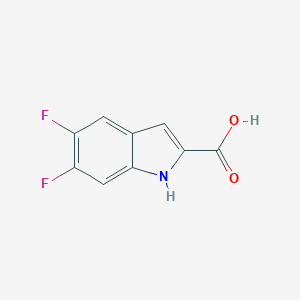![molecular formula C9H16N2O2 B068023 (3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 182072-49-7](/img/structure/B68023.png)
(3S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO to obtain the desired pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]pyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition-metal-free strategies and solid-phase synthesis techniques to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and Cs2CO3/DMSO for cyclization . Reaction conditions often involve room temperature and solid alumina to facilitate the cross-coupling and cyclization processes .
Major Products: The major products formed from these reactions are pyrrolo[1,2-a]pyrazine derivatives with various substituents that exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications. They are used in the development of pharmaceuticals due to their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These compounds are also explored for their potential in drug discovery and development, particularly in the treatment of various diseases .
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions . the exact mechanisms are not fully understood and require further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrrolo[1,2-a]pyrazine derivatives include 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . These compounds share the pyrrolopyrazine scaffold but differ in their nitrogen atom positions and biological activities .
Uniqueness: They exhibit more antibacterial, antifungal, and antiviral activities compared to other pyrrolopyrazine derivatives . This makes them attractive candidates for drug discovery and development .
Eigenschaften
CAS-Nummer |
182072-49-7 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
methyl (3S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
NPRJZFPRCHQZLI-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CN2CCCC2CN1 |
Isomerische SMILES |
COC(=O)[C@@H]1CN2CCC[C@H]2CN1 |
Kanonische SMILES |
COC(=O)C1CN2CCCC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


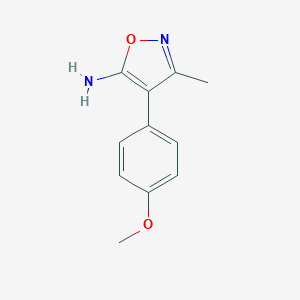


![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
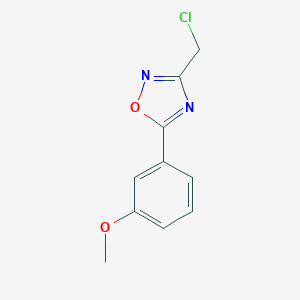
![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)

